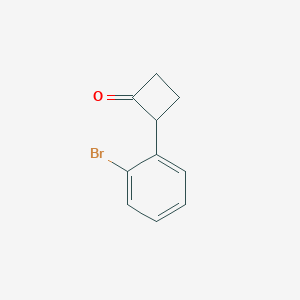![molecular formula C11H12BrNO2 B13581989 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine is a complex organic compound characterized by the presence of a brominated benzodioxin ring fused to a cyclopropane amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxin, followed by the introduction of the cyclopropane amine group through a series of reactions including cyclopropanation and amination. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the benzodioxin ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
科学的研究の応用
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The brominated benzodioxin ring and cyclopropane amine group can interact with enzymes, receptors, or other biomolecules, leading to various biological responses. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
- 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanol
- 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-ol
Uniqueness
Compared to similar compounds, 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine stands out due to the presence of the cyclopropane amine group, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research applications.
特性
分子式 |
C11H12BrNO2 |
|---|---|
分子量 |
270.12 g/mol |
IUPAC名 |
2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-6(7-5-9(7)13)4-10-11(8)15-2-1-14-10/h3-4,7,9H,1-2,5,13H2 |
InChIキー |
XWDJHAZMKONVEH-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=C(C=C2Br)C3CC3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13581917.png)
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)
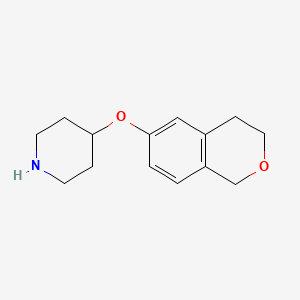
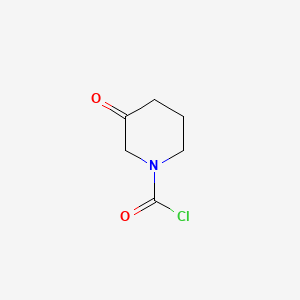
![1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13581938.png)
![[3-(Methylamino)propyl]phosphonic acid](/img/structure/B13581946.png)
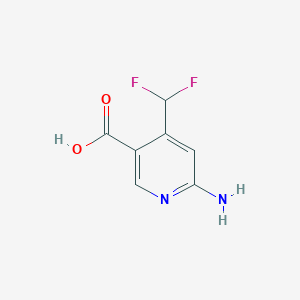
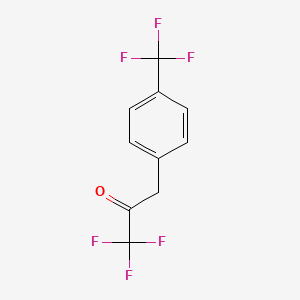


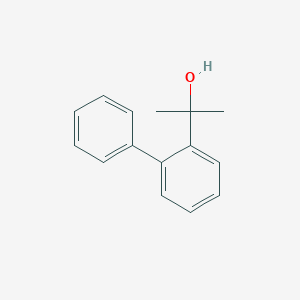
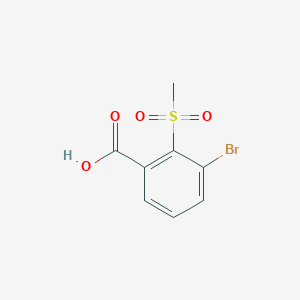
![2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid](/img/structure/B13581991.png)
